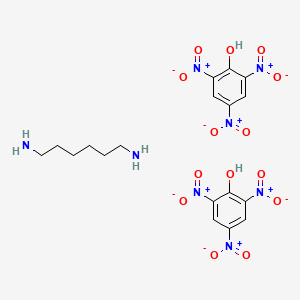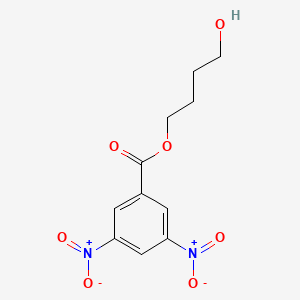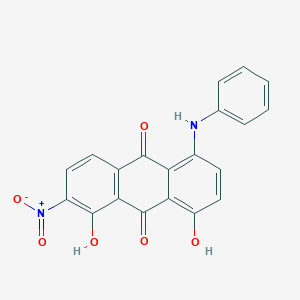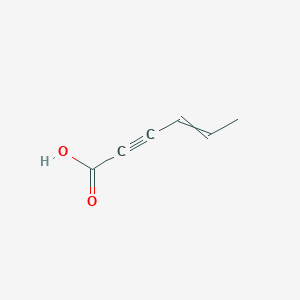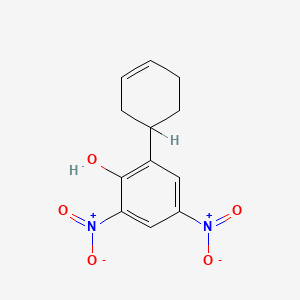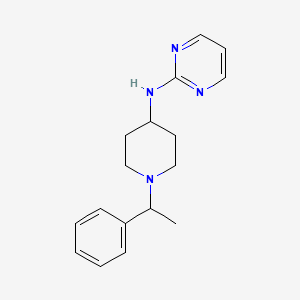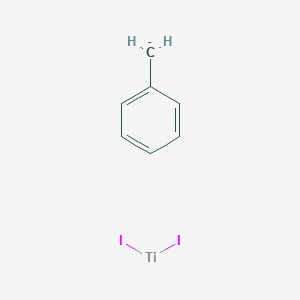
Diiodotitanium;methanidylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodotitanium;methanidylbenzene is a compound that features a titanium atom bonded to two iodine atoms and a methanidylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodotitanium;methanidylbenzene typically involves the reaction of titanium tetrachloride with iodine and methanidylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diiodotitanium;methanidylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state titanium compounds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Titanium dioxide and methanidylbenzene derivatives.
Reduction: Lower oxidation state titanium compounds and methanidylbenzene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Diiodotitanium;methanidylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diiodotitanium;methanidylbenzene involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrachloride: A common titanium compound used in various industrial applications.
Titanium Dioxide: Widely used as a pigment and in photocatalysis.
Methanidylbenzene Derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Diiodotitanium;methanidylbenzene is unique due to its specific combination of titanium, iodine, and methanidylbenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
75780-18-6 |
|---|---|
Molecular Formula |
C7H7I2Ti- |
Molecular Weight |
392.81 g/mol |
InChI |
InChI=1S/C7H7.2HI.Ti/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q-1;;;+2/p-2 |
InChI Key |
DTBQVCVGKSVOPR-UHFFFAOYSA-L |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Ti](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




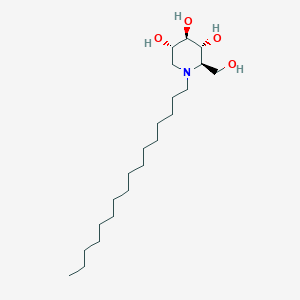
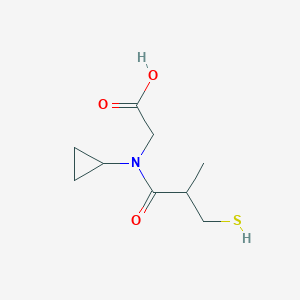
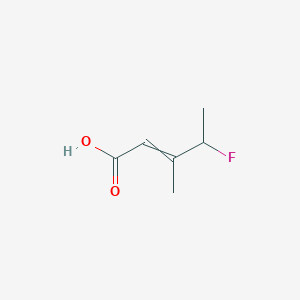
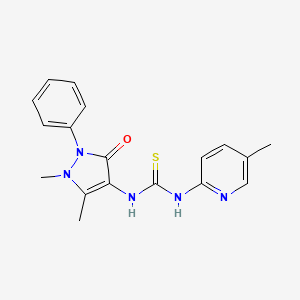
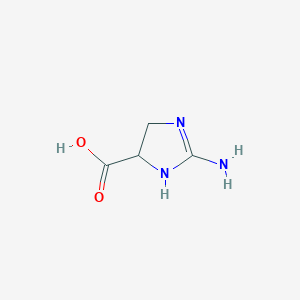
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
